(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, an acrylamide group, and a phenyl group. It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the ethyl group could introduce some conformational flexibility into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the cyano group and the acrylamide group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Anti-Rheumatic Potential
Research indicates that ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes possess significant antioxidant, analgesic, and anti-rheumatic effects. This was demonstrated using in vivo collagen-adjuvant arthritis models in rats (Sherif & Hosny, 2014).
Antioxidant and Anti-Inflammatory Activities
A series of compounds similar to the one have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. These compounds, containing phenolic substitution, showed significant antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).
Crystal Structure Analysis
The synthesis and crystal structure of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, have been detailed, revealing important structural features such as intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009).
Optoelectronic Device Applications
Thiophene dyes related to the chemical have been designed, synthesized, and characterized for use in optoelectronic devices. These dyes show promise in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Synthesis and Biological Activity
Various ethyl 2-aminothiophene-3-carboxylate derivatives have been synthesized and evaluated for antibacterial activity, demonstrating significant biological properties (Altundas et al., 2010).
Antimicrobial Activity
Novel 2-aminothiophene derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibit significant antimicrobial properties (Prasad et al., 2017).
Non-Linear Optical Response
A study on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate explored its suitability for non-linear optical (NLO) responses, which are crucial in photonic technologies (Rawat & Singh, 2015).
Future Directions
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-21(25)18-17(14-7-4-3-5-8-14)13-28-20(18)23-19(24)15(12-22)11-16-9-6-10-27-16/h3-11,13H,2H2,1H3,(H,23,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXYPLGEJWZFL-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CS3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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